molecular formula C26H46N2O8 B12320584 tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate

tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate

Cat. No.: B12320584
M. Wt: 514.7 g/mol
InChI Key: MWURZQIGPVOGFW-CKNWQNQASA-N
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Description

tert-Butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[45]decane-9-carboxylate and tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[45]decane-9-carboxylate are stereoisomers of a spirocyclic compound These compounds are characterized by their unique spirocyclic structure, which includes a nitrogen atom and an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with sodium borohydride in methanol at 0°C. The reaction mixture is stirred at room temperature for 2 hours, followed by the removal of the solvent under reduced pressure. The residue is then partitioned between ethyl acetate and water to isolate the desired product .

Industrial Production Methods

Industrial production methods for these compounds are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Jones reagent and Dess-Martin periodinane.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields a hydroxyl compound.

Scientific Research Applications

These compounds have several scientific research applications, including:

    Medicinal Chemistry: They are used as intermediates in the synthesis of various pharmaceuticals.

    Material Science: Their unique spirocyclic structure makes them useful in the development of new materials with specific properties.

    Organic Synthesis: They serve as building blocks for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of these compounds depends on their specific application. In medicinal chemistry, they may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved can vary depending on the specific compound and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate

Uniqueness

The uniqueness of tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate and tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate lies in their specific stereochemistry and spirocyclic structure. This unique structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C26H46N2O8

Molecular Weight

514.7 g/mol

IUPAC Name

tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/2C13H23NO4/c2*1-12(2,3)18-11(16)14-6-4-5-13(9-14)7-10(15)8-17-13/h2*10,15H,4-9H2,1-3H3/t2*10-,13-/m10/s1

InChI Key

MWURZQIGPVOGFW-CKNWQNQASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]2(C1)C[C@H](CO2)O.CC(C)(C)OC(=O)N1CCC[C@@]2(C1)C[C@@H](CO2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)O.CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)O

Origin of Product

United States

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